molecular formula C17H20N2O2 B1389888 N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide CAS No. 1020057-29-7

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Cat. No.: B1389888
CAS No.: 1020057-29-7
M. Wt: 284.35 g/mol
InChI Key: RTWLLMKNUQJBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-15(21-16-7-5-4-6-12(16)2)17(20)19-14-10-8-13(18)9-11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLLMKNUQJBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Retrosynthetic Logic, and Bench Protocols

Executive Summary

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is a specialized ether-amide scaffold often utilized as a linker-payload intermediate in medicinal chemistry, specifically in the design of PROTACs (Proteolysis Targeting Chimeras) or as a fragment in kinase inhibitor discovery.[1] Its structure combines a lipophilic o-cresol ether tail with a polar, reactive aniline head, linked by a butanamide chain.[1]

This guide details the rational design and synthesis of this compound. Unlike generic protocols, this monograph prioritizes the Nitro-Reduction Pathway to ensure regioselectivity, avoiding the polymerization risks associated with direct diamine coupling.[1]

Chemical Identity & Properties
PropertyData
IUPAC Name N-(4-aminophenyl)-2-(2-methylphenoxy)butanamide
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Core Moieties o-Cresol (ether), Butanamide (linker), p-Phenylenediamine (head)
Chirality One stereocenter at C2 of the butanamide chain (typically synthesized as racemate)
Predicted LogP ~3.2 (Lipophilic)

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule logically. Direct coupling of 2-(2-methylphenoxy)butanoic acid with p-phenylenediamine is ill-advised due to the presence of two competing amino groups, which leads to oligomerization (bis-amides).[1]

Strategic Disconnections:

  • Amide Bond Cleavage: The molecule is disconnected at the amide bond to reveal the carboxylic acid derivative and the amine.[1] We substitute the target diamine with 4-nitroaniline as a "masked" amine to prevent side reactions.

  • Ether Bond Cleavage: The acid fragment is further disconnected at the ether linkage, revealing 2-bromo-butanoic acid and 2-methylphenol (o-cresol) .[1]

Retrosynthesis Target Target Molecule N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide Inter1 Intermediate 1 N-(4-Nitrophenyl)-2-(2-methylphenoxy)butanamide Target->Inter1 Functional Group Interconversion (FGI) Acid Acid Block 2-(2-Methylphenoxy)butanoic acid Inter1->Acid Amide Disconnection Amine Amine Block 4-Nitroaniline Inter1->Amine + Cresol Start Material A o-Cresol Acid->Cresol Ether Disconnection Bromo Start Material B 2-Bromobutyric Acid Acid->Bromo +

Figure 1: Retrosynthetic tree demonstrating the Nitro-protection strategy to ensure mono-acylation.

Detailed Synthetic Protocols

The synthesis is executed in three linear steps. All reagents should be ACS grade or higher.[1]

Step 1: Williamson Ether Synthesis

Objective: Synthesis of 2-(2-methylphenoxy)butanoic acid. Challenge: Preventing elimination of the


-bromo acid to crotonic acid derivatives.
  • Reagents: o-Cresol (1.0 eq), 2-Bromobutyric acid (1.1 eq), NaOH (2.5 eq), Water/Toluene biphasic system or refluxing Acetone/K₂CO₃.[1]

  • Mechanism: Sₙ2 substitution.[1]

Protocol:

  • Dissolve o-cresol (10.8 g, 100 mmol) in 4M NaOH (50 mL). Cool to 0°C.[1]

  • Add 2-bromobutyric acid (18.4 g, 110 mmol) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature, then reflux at 100°C for 4 hours.

  • Workup: Cool to room temperature. Acidify with HCl (6M) to pH 1. The product will precipitate or form an oil.[1]

  • Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from Hexane/Ethyl Acetate.

    • Yield Expectation: 75-85%.[1][2]

Step 2: Amide Coupling (The "Masked" Approach)

Objective: Coupling the acid with 4-nitroaniline.[1] Rationale: 4-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group.[1] Standard EDC/NHS coupling may fail.[1] We utilize the Acid Chloride method for maximum reactivity.[1]

  • Reagents: 2-(2-methylphenoxy)butanoic acid (from Step 1), Thionyl Chloride (SOCl₂), 4-Nitroaniline, Pyridine (base), DCM (solvent).[1]

Protocol:

  • Activation: Dissolve the acid (10 mmol) in dry DCM (20 mL). Add SOCl₂ (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂/DCM to obtain the crude acid chloride.[1]

  • Coupling: Redissolve the acid chloride in dry DCM (15 mL).

  • In a separate flask, dissolve 4-nitroaniline (10 mmol) and Pyridine (12 mmol) in dry DCM (15 mL). Cool to 0°C.[1]

  • Add the acid chloride solution dropwise to the aniline solution.[1]

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove unreacted acid).[1] Dry and concentrate.

    • Intermediate:N-(4-nitrophenyl)-2-(2-methylphenoxy)butanamide.

Step 3: Nitro Reduction

Objective: Unmasking the amine to yield the final target.[1] Selection: We avoid harsh hydrogenation (Pd/C + H₂) if there is risk of reducing the aromatic ring, though it is generally safe here. The Iron/Ammonium Chloride method is milder and highly chemoselective.[1]

  • Reagents: Nitro-intermediate (Step 2), Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (4:1).[1]

Protocol:

  • Suspend the nitro-intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).[1]

  • Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

  • Reflux vigorously (80°C) for 2-4 hours. Reaction progress is monitored by TLC (Appearance of fluorescent blue amine spot).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Resuspend in water and basify slightly with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]

  • Final Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Process Workflow Visualization

SynthesisWorkflow Start o-Cresol + 2-Bromobutyric Acid Step1 Step 1: Etherification (NaOH, Reflux) Start->Step1 InterAcid Intermediate Acid 2-(2-methylphenoxy)butanoic acid Step1->InterAcid Yield ~80% Step2 Step 2: Activation & Coupling (1. SOCl2; 2. p-Nitroaniline) InterAcid->Step2 InterNitro Nitro-Amide Intermediate Step2->InterNitro Nucleophilic Acyl Sub. Step3 Step 3: Reduction (Fe / NH4Cl / EtOH) InterNitro->Step3 Final Final Product N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide Step3->Final Chemoselective Red.

Figure 2: Linear synthetic workflow highlighting critical reagents and intermediates.

Analytical Validation (Self-Validating Data)

To confirm the structure, the following spectroscopic signals must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Check
9.80 Singlet (s)1HAmide NH Confirms amide bond formation.[1]
7.30 - 6.80 Multiplets4HPhenoxy Ar-HCharacteristic of o-cresol ring.[1]
7.25 Doublet (d)2HAniline Ar-H (meta)Part of AA'BB' system.[1]
6.50 Doublet (d)2HAniline Ar-H (ortho)Upfield shift due to -NH₂ donation.[1]
4.90 Broad (s)2HAniline NH₂ Confirms nitro reduction (disappears with D₂O).[1]
4.65 Triplet (t)1HO-CH -EtAlpha-proton (chiral center).[1]
2.25 Singlet (s)3HAr-CH₃ o-Cresol methyl group.[1]
1.90 Multiplet (m)2HCH-CH₂ -CH₃Methylene of butyryl chain.[1]
1.05 Triplet (t)3HCH₂-CH₃ Terminal methyl.[1]
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 285.16 m/z.

  • Fragmentation Pattern: Look for a fragment at 108 m/z (corresponding to the p-phenylenediamine cation) and 177 m/z (the phenoxy-butyryl cation cleavage).

Safety & Handling

  • 2-Bromobutyric Acid: Corrosive and lachrymator.[1] Handle in a fume hood.

  • p-Nitroaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia inducer.[1]

  • Thionyl Chloride: Reacts violently with water.[1] Releases HCl and SO₂ gases.[1] Use a caustic scrubber.[1]

References

  • Williamson Ether Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Section 4.11, "Ethers".
  • Amide Coupling (Acid Chloride Method): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] (Adapted protocol for Fe-mediated reduction).

  • Analogous Scaffolds (Lacosamide Impurities): European Pharmacopoeia (Ph.[1] Eur.) 10.0, Monograph on Lacosamide (for context on amide-ether impurity profiling).[1]

  • Compound Reference: PubChem CID 46735874 (Analog: N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide).[3] Link

Sources

Potential biological targets of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the potential biological targets for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide (CAS 1020057-29-7).

Given that this specific molecule acts primarily as a chemical probe and structural building block in current literature, this guide utilizes pharmacophore deconvolution and structure-activity relationship (SAR) analysis to predict its most probable biological interactions. This approach is critical for researchers utilizing this scaffold in phenotypic screens or lead optimization.

Executive Summary

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide represents a "privileged scaffold" in medicinal chemistry, integrating structural motifs found in ion channel modulators, epigenetic regulators, and nuclear receptor ligands. Its core architecture—comprising a lipophilic o-tolyloxy headgroup, a butanamide linker, and a polar 4-aminoanilide tail—suggests high-probability interactions with Voltage-Gated Sodium Channels (Nav) and Class I Histone Deacetylases (HDACs) .

This guide dissects the molecule's pharmacophores to prioritize biological targets and provides validated protocols for experimental verification.

Part 1: Structural Pharmacophore Analysis

To determine biological activity, we must first deconstruct the molecule into its functional binding elements.

Structural DomainChemical MoietyPharmacological FunctionHomologous Drug Class
Lipophilic Head 2-(2-methylphenoxy)Hydrophobic pocket binding; Membrane penetration.Mexiletine (Anti-arrhythmic)Fibrates (PPAR agonists)
Linker Butanamide (C4 Amide)Spacer defining distance between head and tail; H-bond acceptor.Lidocaine (Anesthetic)Tocainide
Polar Tail 4-Aminophenyl (Aniline)H-bond donor/acceptor; Zinc binding (potential); Kinase hinge binding.Mocetinostat (HDAC Inhibitor)Sulfonamides
Pharmacophore Visualization

The following diagram illustrates the mapping of chemical features to potential biological targets.

PharmacophoreMap cluster_mol Molecule Architecture Head Lipophilic Head (2-methylphenoxy) Linker Linker (Butanamide) Head->Linker Nav Target: Nav Channels (Pore Blocking Site) Head->Nav Hydrophobic Interaction PPAR Target: PPAR Nuclear Receptors (Ligand Binding Domain) Head->PPAR Lipophilic Pocket Tail Polar Tail (4-Aminophenyl) Linker->Tail Linker->Nav Orientation Control Tail->Nav Intracellular Access HDAC Target: HDAC Enzymes (Zinc Chelation/Rim) Tail->HDAC Zn2+ Interaction (Weak)

Caption: Structural decomposition of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide linking moieties to predicted targets.

Part 2: Primary Target Hypothesis – Voltage-Gated Sodium Channels (Nav)

The strongest structural evidence points to activity at voltage-gated sodium channels (Nav1.x), specifically as a state-dependent pore blocker .

Mechanism of Action

The "2-(2-methylphenoxy)" moiety is structurally identical to the aryloxy headgroup of Mexiletine , a Class IB anti-arrhythmic and sodium channel blocker.

  • Penetration: The lipophilic head allows the molecule to partition into the lipid bilayer.

  • Access: The molecule likely enters the channel pore from the intracellular side (after crossing the membrane) or via the lateral fenestration.

  • Binding: The amide linker positions the phenyl ring to interact with the high-affinity binding site (Site 1) within the pore, stabilizing the inactivated state of the channel.

Therapeutic Relevance:

  • Nav1.7 / Nav1.8: Potential application in neuropathic pain (similar to local anesthetics).

  • Nav1.5: Potential anti-arrhythmic activity (caution required for cardiac toxicity).

Validation Protocol: Whole-Cell Patch Clamp

To confirm this hypothesis, the following "self-validating" protocol is recommended.

Protocol Steps:

  • Cell Line: HEK293 cells stably expressing hNav1.7 or hNav1.5.

  • Preparation: Dissolve compound in DMSO (stock 10 mM). Perfusion solution: Extracellular Tyrode’s solution.

  • Voltage Protocol (State-Dependence):

    • Resting Block: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.

    • Inactivated Block: Hold at -80 mV (inducing ~50% inactivation), pulse to 0 mV.

  • Analysis: Calculate the

    
     shift between Resting and Inactivated holding potentials. A significant left-shift (lower 
    
    
    
    at -80 mV) confirms state-dependent block characteristic of this scaffold.

Part 3: Secondary Target Hypothesis – Epigenetic Modulators (HDACs)

The 4-aminoanilide moiety is a known pharmacophore in histone deacetylase (HDAC) inhibitors, although less common than the ortho-aminoanilide (benzamide) class.

Mechanism of Action[1]
  • Zinc Binding: Class I HDACs contain a Zinc ion at the catalytic site. While hydroxamic acids are the strongest chelators, amino-anilides can coordinate with the Zn²⁺ ion or interact with the channel rim.

  • Isoform Selectivity: 4-amino derivatives often show selectivity for HDAC3 or HDAC1 over other isoforms due to the specific geometry of the tunnel region.

Differentiation: Unlike standard HDAC inhibitors (e.g., Entinostat), the "phenoxy-alkyl" cap group is bulky. This suggests it may act as a "Cap Group" binder with the amino-anilide penetrating the tunnel.

Validation Protocol: Fluorometric HDAC Activity Assay
  • Reagents: Recombinant human HDAC1 and HDAC6 (to test selectivity), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Workflow:

    • Incubate enzyme + compound (0.1 nM – 10 µM) for 30 mins at 37°C.

    • Add substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release the fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Control: Use Trichostatin A (TSA) as a positive control.

Part 4: Tertiary Targets – Kinases & Nuclear Receptors

Kinase Inhibition (Hinge Binding)

The 4-aminophenyl group mimics the adenine ring of ATP. This molecule could act as a Type II kinase inhibitor, where the amide forms hydrogen bonds with the hinge region (e.g., DFG-Asp motif) and the phenoxy group extends into the hydrophobic back pocket.

  • Screening Recommendation: Perform a KINOMEscan™ (or equivalent) against a panel of Tyrosine Kinases (VEGFR, PDGFR).

PPAR Agonism

The phenoxy-butanamide tail resembles the fibrate class of PPAR


 agonists (e.g., Clofibrate). While fibrates are carboxylic acids, amides can act as prodrugs (hydrolyzed in vivo) or bind directly if the pocket accommodates the neutral headgroup.
  • Screening Recommendation: PPAR

    
    /
    
    
    
    Reporter Gene Assay.

Experimental Workflow for Target Deconvolution

The following Graphviz diagram outlines the logical flow for determining the precise target of this molecule.

TargetDeconvolution cluster_InSilico Step 1: In Silico Profiling cluster_InVitro Step 2: In Vitro Screening cluster_Validation Step 3: Validation Start Compound: N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide Docking Molecular Docking (Nav1.7, HDAC1, PPAR) Start->Docking Similarity Similarity Search (ChEMBL/PubChem) Start->Similarity PatchClamp Patch Clamp (Nav) *Primary Hypothesis* Docking->PatchClamp High Score EnzymeAssay HDAC Fluorometric Assay *Secondary Hypothesis* Docking->EnzymeAssay Zinc Binding IC50 IC50 Determination PatchClamp->IC50 EnzymeAssay->IC50 KinasePanel Kinase Profiling (Type II Inhibitor check) Selectivity Selectivity Profiling (e.g., Nav1.7 vs Nav1.5) IC50->Selectivity

Caption: Step-by-step workflow for validating the biological targets of the compound.

References

  • PubChem. Compound Summary for CID 88248337 (Related Structure: 4-(4-aminophenoxy)-N-hydroxybutanamide).[1] National Library of Medicine. Available at: [Link]

  • Guide to Pharmacology. Voltage-gated sodium channels (Nav) - Ligand Interactions. IUPHAR/BPS. Available at: [Link]

  • ChEMBL Database. Target Prediction for Phenoxy-amide Derivatives. EMBL-EBI. Available at: [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, a novel amide with potential applications in medicinal chemistry and drug development. The protocol herein details a two-step synthetic route, commencing with the synthesis of the carboxylic acid intermediate, 2-(2-methylphenoxy)butanoic acid, via a Williamson ether synthesis, followed by a chemoselective mono-amide coupling with p-phenylenediamine. This guide is designed to provide not just a procedural outline, but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a foundational understanding for further derivatization and application.

Introduction

N-aryl amides are a significant class of organic compounds, frequently encountered in pharmaceuticals, agrochemicals, and materials science.[1] The specific structural motifs of an aminophenyl group coupled with a phenoxy-alkanoic acid amide create a scaffold with diverse possibilities for biological interaction. The title compound, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, combines these features, suggesting its potential as an intermediate for more complex molecular targets or as a candidate for biological screening. The synthetic challenge lies in the controlled, selective formation of the amide bond with the bifunctional p-phenylenediamine.

Synthesis Overview

The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is accomplished in two primary stages:

  • Synthesis of 2-(2-methylphenoxy)butanoic Acid: This intermediate is prepared through a Williamson ether synthesis, reacting o-cresol with ethyl 2-bromobutanoate, followed by the hydrolysis of the resulting ester.[2][3][4][5]

  • Amide Coupling: The synthesized carboxylic acid is then coupled with p-phenylenediamine using a carbodiimide-mediated approach to form the final product. Critical to this step is achieving mono-acylation of the diamine.[6][7][8]

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Synthesis of Carboxylic Acid cluster_1 Step 2: Amide Coupling o_cresol o-Cresol ester_intermediate Ethyl 2-(2-methylphenoxy)butanoate o_cresol->ester_intermediate Williamson Ether Synthesis ethyl_2_bromobutanoate Ethyl 2-bromobutanoate ethyl_2_bromobutanoate->ester_intermediate base Base (e.g., K2CO3) base->ester_intermediate carboxylic_acid 2-(2-methylphenoxy)butanoic Acid ester_intermediate->carboxylic_acid Ester Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, then H3O+) hydrolysis->carboxylic_acid final_product N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide carboxylic_acid->final_product Amide Bond Formation p_phenylenediamine p-Phenylenediamine p_phenylenediamine->final_product coupling_reagents EDC, HOBt coupling_reagents->final_product

Figure 1: Overall synthetic scheme for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(2-methylphenoxy)butanoic Acid

This procedure involves two sequential reactions: a Williamson ether synthesis to form the ester intermediate, followed by its hydrolysis.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
o-CresolC₇H₈O108.1410.8 g0.1
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.0521.4 g0.11
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.7 g0.15
AcetoneC₃H₆O58.08200 mL-
Sodium Hydroxide (NaOH)NaOH40.008.0 g0.2
EthanolC₂H₆O46.07100 mL-
Hydrochloric Acid (HCl)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Step 1.1: Synthesis of Ethyl 2-(2-methylphenoxy)butanoate

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (10.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromobutanoate (21.4 g, 0.11 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether (150 mL) and wash with 1M NaOH solution (2 x 50 mL) to remove unreacted o-cresol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-methylphenoxy)butanoate as an oil. This intermediate is often used in the next step without further purification.

Step 1.2: Hydrolysis of Ethyl 2-(2-methylphenoxy)butanoate

  • Dissolve the crude ester from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water.

  • Heat the mixture to reflux for 2-4 hours.[9][10] The completion of the hydrolysis can be monitored by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 2-(2-methylphenoxy)butanoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the pure carboxylic acid.

Part 2: Synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

This step involves the critical amide bond formation. To favor mono-acylation of p-phenylenediamine, a slight excess of the diamine is used, and the carboxylic acid is activated in situ.[6]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
2-(2-methylphenoxy)butanoic AcidC₁₁H₁₄O₃194.231.94 g0.01
p-PhenylenediamineC₆H₈N₂108.141.30 g0.012
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.242.11 g0.011
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.131.49 g0.011
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL-
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 250 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methylphenoxy)butanoic acid (1.94 g, 0.01 mol) in anhydrous DMF (30 mL).

  • Add HOBt (1.49 g, 0.011 mol) and EDC (2.11 g, 0.011 mol) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve p-phenylenediamine (1.30 g, 0.012 mol) in anhydrous DMF (20 mL).

  • Slowly add the p-phenylenediamine solution to the activated carboxylic acid mixture dropwise over 20 minutes at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide.

Purification_Workflow start Crude Product column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) start->column_chromatography fraction_collection Fraction Collection (TLC Monitoring) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide solvent_evaporation->pure_product

Figure 2: Purification workflow for the final product.

Characterization

The structure and purity of the synthesized N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the proposed structure. Key expected signals in the ¹H NMR spectrum include aromatic protons from both phenyl rings, the amide N-H proton, the amino N-H protons, and aliphatic protons of the butanamide chain. The ¹³C NMR will show distinct signals for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons.[11][12][13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (C₁₇H₂₀N₂O₂, M.W. = 284.35 g/mol ). The fragmentation pattern can provide further structural information, with characteristic cleavages of the amide bond.[14][15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-N stretching.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Discussion of Causality and Trustworthiness

  • Williamson Ether Synthesis: The choice of a base like potassium carbonate is crucial as it is strong enough to deprotonate the phenolic hydroxyl group of o-cresol, forming the nucleophilic phenoxide, but not so strong as to cause significant side reactions with the ester.[3][4] Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Ester Hydrolysis: Alkaline hydrolysis is preferred over acidic hydrolysis as it is an irreversible reaction, driving the equilibrium towards the formation of the carboxylate salt and ensuring complete conversion of the ester.[9][10] Subsequent acidification quantitatively yields the desired carboxylic acid.

  • Mono-acylation of p-Phenylenediamine: The primary challenge in the final step is preventing di-acylation of the symmetrical p-phenylenediamine. By using a slight excess of the diamine, the statistical probability of the activated carboxylic acid encountering a mono-acylated product for a second reaction is reduced. The slow, controlled addition of the diamine to the activated acid at a low temperature further favors the mono-acylated product. The use of EDC/HOBt as coupling agents is a standard and effective method for forming the amide bond under mild conditions, minimizing side reactions and racemization if a chiral center were present.[6][7][8]

References

  • The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. PubMed. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemPlusChem. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate. Filo. Available at: [Link]

  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]

  • Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. PubMed. Available at: [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. Available at: [Link]

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]

  • Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. Available at: [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Synlett. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. Available at: [Link]

  • What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? Quora. Available at: [Link]

  • N-(4-aminophenyl)-2-furamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1 H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

Sources

LC-MS/MS method development for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Part 1: Executive Summary & Strategic Scope

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide (CAS: 1020057-29-7) presents a unique bioanalytical challenge. Structurally characterizing a lipophilic ether tail (2-methylphenoxy) coupled with a polar, ionizable aniline headgroup (4-aminophenyl), this compound requires a method that balances retention of the hydrophobic moiety with the ionization efficiency of the basic amine.

This guide moves beyond generic templates to provide a First-Principles approach to method development. Whether this compound is being analyzed as a potential genotoxic impurity (GTI) in pharmaceutical intermediates or as a bioactive NCE (New Chemical Entity), the protocol below ensures robustness, sensitivity, and regulatory compliance (ICH M7/M10).

Key Technical Challenges Addressed:

  • Aniline Oxidation: The electron-rich 4-aminophenyl group is prone to oxidation; sample preparation must mitigate this.

  • pKa-Driven Retention: The basic nitrogen (estimated pKa ~4.6) dictates pH selection for stationary phase retention vs. MS ionization.

  • Fragmentation Logic: Establishing specific MRM transitions to distinguish from potential structural analogs.

Part 2: Physicochemical Grounding & MS/MS Optimization

Before injecting a single sample, we must understand the molecule's behavior.

Compound Profile:

  • Formula: C₁₇H₂₀N₂O₂[1][2][3]

  • Exact Mass: 284.1525 Da

  • [M+H]⁺: 285.16 Da

  • Predicted LogP: ~2.8 (Moderately Lipophilic)

  • Ionization Site: The primary amine on the phenyl ring is the most basic site (protonation target).

Mass Spectrometry Source Parameters (ESI+)

The presence of the aniline nitrogen makes Electrospray Ionization (ESI) in Positive Mode the definitive choice. APCI may be considered if matrix suppression is high, but ESI generally offers better sensitivity for this amine.

Protocol 1: Source Optimization

  • Capillary Voltage: 3.0 – 3.5 kV (Avoid higher voltages to prevent in-source fragmentation of the ether bond).

  • Desolvation Temperature: 450°C – 550°C (High temp required for the lipophilic tail).

  • Cone Gas: 50 L/hr (To prevent source fouling from dirty matrices).

MRM Transition Logic

We utilize Collision Induced Dissociation (CID) to generate specific fragments. Based on the structure, we predict and target the following cleavage points:

  • Amide Cleavage (Primary): Breaks the bond between the carbonyl and the aniline nitrogen.

    • Product: [C₆H₉N₂]⁺ (p-phenylenediamine cation) → m/z 109.1

  • Ether Cleavage (Secondary): Breaks the phenoxy-alkyl bond.

    • Product: [C₇H₇O]⁺ (o-cresol fragment) → m/z 107.1

    • Alternative Product: [C₇H₇]⁺ (Tropylium ion from toluene group) → m/z 91.1

Table 1: Recommended MRM Transitions

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Rationale
Quantifier 285.2109.122 - 2850High intensity amide cleavage (aniline moiety).
Qualifier 1 285.2177.118 - 2450Loss of aniline group (acylium ion).
Qualifier 2 285.291.135 - 4050High energy aromatic ring fragment.

Part 3: Chromatographic Method Development

The "Aniline Dilemma" dictates our column choice: Standard C18 columns often yield peak tailing for basic amines due to silanol interactions.

Stationary Phase Selection
  • Primary Choice: Charged Surface Hybrid (CSH) C18 or Biphenyl .

    • Why: CSH technology applies a low-level positive surface charge that repels the protonated amine, sharpening peak shape. Biphenyl phases offer enhanced selectivity for the aromatic rings (pi-pi interactions) [1].

  • Dimensions: 2.1 x 50 mm, 1.7 µm (UHPLC) for high throughput; 2.1 x 100 mm for complex impurity separation.

Mobile Phase Chemistry

We must balance ionization (low pH preferred) with retention.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Effect: Ensures the aniline (pKa ~4.6) is fully protonated ([M+H]⁺) for max sensitivity.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for aromatics).

Protocol 2: Gradient Profile (Standard 5 min Run)

Time (min)% Mobile Phase BFlow Rate (mL/min)CurveDescription
0.0050.45InitialTrap polar matrix components.
0.5050.456Hold to elute salts.
3.00950.456Linear ramp to elute analyte.
3.50950.456Wash column (lipophilic cleanout).
3.6050.451Return to initial.
5.0050.451Re-equilibration.

Part 4: Sample Preparation & Extraction

Critical Warning: Primary aromatic amines are susceptible to oxidative degradation and N-glucuronidation in biological matrices.

Stabilization
  • Antioxidant: Add Ascorbic Acid (10 mM) or Sodium Metabisulfite to the plasma/serum immediately upon collection to prevent oxidation of the aniline group [2].

  • pH Control: Ensure sample pH is neutral to slightly acidic during storage.

Extraction Workflow (LLE vs. PPT)

While Protein Precipitation (PPT) is fast, Liquid-Liquid Extraction (LLE) is superior for this compound to remove phospholipids that cause ion suppression.

LLE Protocol:

  • Aliquot 50 µL Plasma + 10 µL Internal Standard.

  • Add 50 µL 50 mM Ammonium Acetate (pH 5.0) buffer.[4]

  • Add 600 µL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It extracts the moderately lipophilic parent (LogP ~2.8) while leaving behind polar matrix interferences.

  • Vortex (5 min) -> Centrifuge (4000 rpm, 5 min).

  • Evaporate supernatant under N₂ at 40°C.

  • Reconstitute in 100 µL Mobile Phase (10% ACN).

Part 5: Visualization of Method Logic

The following diagram illustrates the decision matrix for optimizing the method for this specific aniline derivative.

MethodDevWorkflow Start Compound: N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide PhysChem Physicochemical Analysis (LogP ~2.8, pKa ~4.6) Start->PhysChem Ionization Source Optimization (ESI+, High Temp) PhysChem->Ionization Basic Amine drives ESI+ ColumnSelect Column Selection (CSH C18 or Biphenyl) PhysChem->ColumnSelect Aromaticity drives Biphenyl MobilePhase Mobile Phase pH (Acidic: pH 2.7 for Ionization) Ionization->MobilePhase ColumnSelect->MobilePhase MatrixCheck Matrix Effect Evaluation (Phospholipid Check) MobilePhase->MatrixCheck ExtractStrat Extraction Strategy (LLE with MTBE) MatrixCheck->ExtractStrat If Suppression > 20% FinalMethod Validated LC-MS/MS Method ExtractStrat->FinalMethod

Figure 1: Decision matrix for method development, linking physicochemical properties to specific instrumental parameters.

Part 6: Validation Framework (Self-Validating Systems)

To ensure the method is "Trustworthy" (E-E-A-T), implement these checkpoints:

  • Carryover Check: Inject a blank after the highest standard (ULOQ). The analyte peak in the blank must be < 20% of the LLOQ response.

    • Fix: If carryover exists, switch needle wash to 50:50 ACN:IPA + 0.1% Formic Acid.

  • Internal Standard (IS) Stability: Use a stable isotope labeled IS (e.g., Aniline-d5 or a structural analog like Lidocaine-d10 if specific IS is unavailable). Monitor IS area variation across the run; it should not deviate > 15%.

  • Dilution Integrity: Validate that samples above ULOQ can be diluted 1:10 with blank matrix without loss of accuracy (Accuracy within 85-115%).

Part 7: References

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • ChemicalBook. (2023).[3] N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide Properties and CAS 1020057-29-7.[2]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Aniline Derivatives and Metabolism.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays. As researchers and drug development professionals, we understand that overcoming formulation hurdles is critical for generating reliable and reproducible data. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - Why is Solubility an Issue?

Q1: What are the key structural features of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide that affect its solubility?

A1: The solubility of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is dictated by a balance between its hydrophilic and hydrophobic components. Understanding its structure is the first step in troubleshooting.

  • Hydrophobic Regions: The molecule possesses significant non-polar character, primarily from the 2-(2-methylphenoxy) group and the butanamide alkyl chain. These regions are sterically bulky and resist interaction with water, driving the compound's tendency to precipitate in aqueous solutions.

  • Hydrophilic Region: The primary point of hydrophilicity is the N-(4-Aminophenyl) group. The aromatic amine (aniline-like) functional group is a weak base.[1] Its ability to hydrogen bond with water is limited by the overall size of the hydrophobic portion of the molecule.

This structural combination results in a molecule that is poorly soluble in water, a characteristic common to over 70% of new chemical entities in drug development pipelines.[2][3] The key to solubilization lies in either disrupting the crystal lattice energy of the solid form or modifying the solvent environment to better accommodate its hydrophobic nature.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do first?

A2: This is a classic example of exceeding the compound's kinetic solubility .[4] Your compound is soluble in the concentrated organic stock (e.g., 100% DMSO), but when diluted into a predominantly aqueous environment, it crashes out of solution because the buffer cannot accommodate it at that concentration.

Immediate Actions:

  • Lower the Final Concentration: This is the simplest first step. Determine if your assay is sensitive enough to work at a lower, more soluble concentration of the compound.

  • Optimize Co-Solvent Percentage: While keeping the final compound concentration the same, try slightly increasing the final percentage of DMSO in your assay. However, be mindful of its effects on your experimental system.[5]

  • Change the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first, vortexing vigorously, and then bringing it to the final volume. This can sometimes help overcome the initial precipitation shock.

Q3: What is the maximum recommended concentration of an organic co-solvent like DMSO in a typical assay?

A3: The tolerance for co-solvents is highly dependent on the assay type. It is crucial to determine the sensitivity of your specific experimental model to the solvent itself by running a vehicle control curve.[6][7]

Assay TypeTypical Max DMSO ConcentrationRationale & Considerations
Biochemical/Enzyme Assays 1-5%Enzymes can be denatured or inhibited by high concentrations of organic solvents.[7]
Cell-Based Assays < 0.5% (ideally ≤ 0.1%)DMSO can induce cytotoxicity, affect cell differentiation, alter gene expression, and interfere with membrane potential at concentrations as low as 1%.[5]
In Vivo Formulations Variable (requires specific formulation)Requires advanced strategies like complexation or nanosuspensions to avoid using high levels of organic solvents.

Expert Tip: Always keep the final co-solvent concentration constant across all wells or treatment groups, including your negative and positive controls, to ensure any observed effects are from your compound and not the solvent.[5]

Q4: Can I use other organic co-solvents besides DMSO?

A4: Yes, other solvents can be used, but their compatibility must be validated for your specific assay. Some common alternatives are listed below. Note that miscibility with water is a key requirement for use in aqueous buffers.[8]

SolventProperties & Use Cases
Ethanol/Methanol Can be effective but are often more cytotoxic than DMSO and can have higher volatility.[9]
Dimethylformamide (DMF) A strong solvent, but generally more toxic than DMSO and should be used with caution.[6]
Polyethylene Glycol 400 (PEG 400) A less toxic co-solvent that can be effective for some compounds.[9]

Section 3: Advanced Solubilization Strategies & Protocols

When simple co-solvency is insufficient, more advanced formulation strategies are required. The following protocols provide step-by-step instructions for two highly effective methods.

Strategy 1: pH Modification

Causality: The N-(4-Aminophenyl) group is a weak base. The pKa of the conjugate acid of typical aromatic amines is in the range of 4-5.[10] By lowering the pH of the stock solution to well below this pKa, the amine group becomes protonated (R-NH3+). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.[10][11]

Experimental Protocol: Preparing an Acidic Stock Solution

  • Reagent Preparation: Prepare a 1N solution of Hydrochloric Acid (HCl).

  • Weigh Compound: Accurately weigh the required amount of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide.

  • Initial Suspension: Add a small volume of sterile, purified water to the solid compound to create a slurry. Do not exceed 20% of the final desired volume.

  • Acidification: Add the 1N HCl solution dropwise to the slurry while vortexing or stirring continuously. Add just enough acid to fully dissolve the compound. The solution should become clear.

  • Volume Adjustment: Once the compound is fully dissolved, add sterile, purified water to reach the final desired stock concentration.

  • pH Measurement & Final Check: Measure the pH of the final stock solution. It should be in the acidic range (typically pH 2-4).

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile storage tube.

Validation & Quality Control:

  • Vehicle Control: It is critical to prepare a vehicle control solution with the same final pH and buffer composition but without the compound. This must be tested in your assay to ensure that the low pH itself does not cause an artifactual result.

  • Assay Buffer Compatibility: When you dilute this acidic stock into your final assay buffer (which is likely at a neutral pH), the pH will shift. Ensure the final pH of the assay medium remains within the acceptable range for your cells or enzyme. A final pH change of more than 0.2 units can be significant.

Strategy 2: Utilizing Solubilizing Excipients - Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate the hydrophobic parts of a drug molecule, like the phenoxy-butanamide portion of your compound, forming a water-soluble "inclusion complex".[13][14] This complex effectively shields the non-polar regions from water, dramatically increasing the apparent aqueous solubility of the compound without chemically modifying it.[15]

Experimental Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Reagent Preparation: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.

  • Weigh Compound: Accurately weigh the required amount of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide.

  • Complexation: Add the weighed compound directly to the 40% HP-β-CD solution.

  • Incubation & Agitation: Seal the container and place it on a rotator or shaker at room temperature. Allow it to mix for 24-48 hours to ensure maximal complexation. Sonication in a bath sonicator for 30-60 minutes can accelerate this process.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved material.

  • Stock Collection & Filtration: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. Sterile filter the solution through a 0.22 µm syringe filter. This is your final stock solution.

Validation & Quality Control:

  • Vehicle Control: A 40% HP-β-CD solution (without the compound) diluted to the same final concentration as your experimental samples must be run as a vehicle control. Cyclodextrins are known to have biological effects of their own, such as extracting cholesterol from cell membranes.[5]

  • Concentration Verification: The actual concentration of the solubilized drug in the supernatant should be confirmed analytically using a method like HPLC-UV. Do not assume 100% of the added drug went into solution.

Section 4: Troubleshooting Workflow

This decision tree provides a logical path for systematically addressing solubility issues with N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide.

G start Start: Compound Precipitates in Aqueous Assay Buffer q1 Is the final concentration absolutely required? start->q1 step1_no Reduce final concentration until soluble. q1->step1_no No q2 What is the assay type? q1->q2 Yes a1_yes Yes a1_no No step2_cell Increase DMSO to max 0.5%. Run DMSO toxicity control. q2->step2_cell Cell-Based step2_biochem Increase DMSO to max 5%. Run solvent activity control. q2->step2_biochem Biochemical a2_cell Cell-Based a2_biochem Biochemical q3 Is it soluble now? step2_cell->q3 step2_biochem->q3 success Proceed with Experiment. Always use vehicle controls. q3->success Yes q4 Is your assay tolerant to low pH (e.g., pH < 6)? q3->q4 No a3_yes Yes a3_no No step4_yes Use pH Modification Strategy. Prepare acidic stock (pH 2-4). q4->step4_yes Yes step4_no Use Cyclodextrin Strategy. Formulate with HP-β-CD. q4->step4_no No a4_yes Yes a4_no No q5 Is it soluble and is the vehicle control clean? step4_yes->q5 step4_no->q5 q5->success Yes step5_no Consult Formulation Specialist. Consider advanced methods (e.g., nanosuspension). q5->step5_no No a5_yes Yes a5_no No

Caption: A decision tree for troubleshooting solubility issues.

Section 5: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvents (e.g., DMSO) Increases drug solubility in a mixed solvent system.[16]Simple to implement for initial screening.Potential for assay interference and cytotoxicity; limited solubilizing capacity.[5][7]High-throughput screening; initial hit validation at low concentrations.
pH Modification Ionizes the basic amine group, increasing aqueous affinity.[17]High solubilization potential; simple reagents.Can alter assay conditions (final pH); not suitable for pH-sensitive systems; may alter drug activity.Biochemical assays tolerant to pH changes; stable compounds.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding hydrophobic regions.[12][13]High solubilizing capacity; generally low toxicity; can be used for in vivo studies.[15]Can have intrinsic biological activity; requires optimization and analytical validation; more complex preparation.[5]Cell-based assays; in vivo proof-of-concept studies; when co-solvents fail.
Nanosuspensions Increases surface area by reducing particle size to the nanometer scale, enhancing dissolution rate.[18][19][20]Greatly enhances dissolution velocity and bioavailability; suitable for very poorly soluble drugs.Requires specialized equipment (homogenizers, mills); complex formulation development.Advanced preclinical and clinical development; oral and injectable formulations.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Eurasia Nanofabrication.
  • PMC, NIH. Nanosuspension: An approach to enhance solubility of drugs.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Ascendia Pharmaceutical Solutions. (2025). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs".
  • Drug Discovery Online. (2023).
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (2025).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Asian Journal of Research in Pharmaceutical Sciences. Nanosuspension: A Novel Technology for Drug Delivery.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • MDPI. (2025).
  • Catalysts. (2026).
  • PubMed. (2025).
  • Chapter 22 Notes - Amines.
  • PMC. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • (2001).
  • Solubility and pH of amines.
  • Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.
  • Ingenta Connect. (2008). In Vitro Solubility Assays in Drug Discovery.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • PubChem. N-(2-Amino-4-methylphenyl)butanamide | C11H16N2O | CID 17607900.
  • MicroChemicals. Solvents and solubilities.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Santa Cruz Biotechnology. N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide | SCBT.
  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9).
  • (2025).
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

Technical Support Center: Investigating Off-Target Effects of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, hereafter referred to as "Compound X," in cellular models. This document is designed to provide expert guidance and troubleshooting strategies for identifying and characterizing potential off-target effects. Given that Compound X is a novel investigational molecule, it is crucial to approach unexpected experimental outcomes with a systematic and rigorous methodology. This guide, presented in a question-and-answer format, will walk you through the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant cytotoxicity with Compound X at concentrations where I wouldn't expect it, based on its putative target. How can I determine if this is an on-target or off-target effect?

Answer: This is a common and critical issue when working with novel small molecules. High cytotoxicity can arise from potent on-target effects in a sensitive cell line or from unintended off-target interactions.[1][2] Distinguishing between these possibilities is essential for accurate interpretation of your data.

A multi-step approach is recommended to dissect the observed cytotoxicity:

  • Precise Dose-Response Analysis: Conduct a detailed dose-response curve (e.g., 8-12 points) in your cellular model to determine a precise IC50 value for cytotoxicity. Compare this with the IC50 for the intended biological activity (if known). A large discrepancy between the cytotoxic IC50 and the functional IC50 may suggest an off-target effect.[2]

  • Target Expression Correlation: Screen Compound X against a panel of cell lines with varying expression levels of the putative target protein. If the cytotoxicity of Compound X does not correlate with the expression level of the intended target, it strongly suggests an off-target mechanism is at play.

  • Rescue Experiment with Target Overexpression: If feasible, overexpress the intended target in a sensitive cell line. If the cytotoxicity is on-target, a higher concentration of Compound X should be required to achieve the same level of cell death. Conversely, if the effect is off-target, overexpression of the intended target will likely not alter the cytotoxic IC50.

  • Comparison with a Structurally Unrelated Inhibitor: Use another inhibitor of the same target that has a different chemical scaffold. If this second inhibitor does not produce the same cytotoxic phenotype at concentrations that achieve equivalent on-target inhibition, the toxicity of Compound X is likely due to off-target effects.[3]

Q2: My experiments with Compound X are producing a cellular phenotype that is inconsistent with the known function of its intended target. What are the first steps to troubleshoot this?

Answer: An unexpected phenotype is a strong indicator of either a poorly understood on-target mechanism or, more commonly, an off-target effect.[2] The goal is to systematically rule out the on-target hypothesis.

Here is a logical workflow to address this:

G cluster_validation Validation Workflow A Unexpected Phenotype Observed with Compound X B Step 1: Confirm On-Target Engagement in Your Cellular System A->B Is the target engaged at the effective concentration? C Step 2: Genetic Validation of the Target B->C Yes, target is engaged. (e.g., via CETSA) F Conclusion: Phenotype is Likely Off-Target B->F No, target not engaged. (Requires much higher [C]) D Step 3: Test a Structurally Unrelated Inhibitor of the Same Target C->D Knockdown/out of target replicates phenotype? C->F No, phenotype is different or absent. E Conclusion: Phenotype is Likely On-Target D->E Yes, phenotype is replicated. D->F No, phenotype is not replicated.

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

  • Confirm Target Engagement: First, you must verify that Compound X is binding to its intended target in your cells at the concentrations that produce the unexpected phenotype. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures target engagement in intact cells.

  • Genetic Validation: This is the gold standard for implicating a target in a specific phenotype. Use CRISPR/Cas9 to knock out or siRNA to knock down the gene encoding the putative target protein.[1] If the resulting phenotype in the knockout/knockdown cells is different from that observed with Compound X treatment, it is a strong indication that the compound's effect is off-target.[4]

  • Phenotypic Comparison: As mentioned in the previous question, compare the phenotype induced by Compound X with that of a structurally different inhibitor of the same target. If the phenotypes diverge, this points to off-target activity of Compound X.[3]

Q3: Why are my results with Compound X inconsistent across different cell lines?

Answer: Inconsistency between cell lines is common and can be attributed to several factors:

  • Differential Expression of the On-Target: The expression level of the intended target can vary significantly between cell lines, leading to different sensitivities.

  • Differential Expression of Off-Targets: The off-target proteins that Compound X interacts with may be expressed at different levels or have different functional importance in various cell lines.[5]

  • Varying Genetic Backgrounds: Different cell lines have unique signaling pathway dependencies and mutations. An off-target effect might be toxic in a cell line that is "addicted" to the off-target pathway, while being benign in another.[1]

  • Metabolic Differences: Cell lines can metabolize compounds at different rates. If a metabolite of Compound X is the active or toxic species, variations in metabolic enzymes will lead to inconsistent results.[6]

Troubleshooting Tip: When starting with a new compound, it is advisable to perform initial characterization in a small panel of well-characterized and diverse cell lines (e.g., from different tissue origins) to understand the potential for such variability early on.

Experimental Protocols for Off-Target Investigation

A systematic experimental approach is crucial for identifying off-target effects. The following table summarizes key methodologies, and detailed protocols for selected assays are provided below.

Method Principle Advantages Limitations Primary Use Case
Kinome Profiling Measures the binding or inhibition of a compound against a large panel of purified protein kinases.Broad coverage of a major drug target class; highly quantitative.In vitro assay may not reflect cellular activity; does not identify non-kinase off-targets.Characterizing off-target effects of putative kinase inhibitors.[7][8]
Genetic Validation (CRISPR/siRNA) Compares the phenotype of compound treatment with the phenotype of genetic knockout/knockdown of the intended target.Provides the strongest evidence for on-target vs. off-target effects in a cellular context.Can be time-consuming; potential for incomplete knockdown or genetic compensation.Validating that a cellular phenotype is due to inhibition of the intended target.[1][4]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.Directly confirms target engagement in a physiological context; can be adapted to a high-throughput format.Requires a specific antibody for the target protein; may not work for all targets.Confirming that the compound binds the intended target at relevant concentrations in cells.
Chemical Proteomics Uses affinity-based probes or other methods to pull down binding partners of a compound from cell lysates for identification by mass spectrometry.Unbiased, genome-wide approach to identify direct binding partners.Technically complex; can be challenging to distinguish specific binders from non-specific interactions.Deconvoluting the target of a compound identified in a phenotypic screen.[9]
Protocol 1: Genetic Validation using CRISPR/Cas9 Knockout

This protocol provides a general workflow to generate a target-knockout cell line to test if the phenotype of Compound X is on-target.

Objective: To create a stable cell line lacking the putative target of Compound X and compare its phenotype upon treatment with that of the wild-type parental cell line.

Materials:

  • Wild-type cells of interest

  • Lentiviral or plasmid vector expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest

  • Lipofectamine or other transfection reagent

  • Puromycin or other selection antibiotic

  • Single-cell cloning plates (96-well)

  • Antibody against the target protein for Western blot validation

Procedure:

  • gRNA Design: Design and clone two to three gRNAs targeting an early exon of the gene of interest. Use online tools to minimize predicted off-target effects.[4][10]

  • Transfection: Transfect the wild-type cells with the CRISPR/Cas9 plasmid or transduce with lentivirus. Include a non-targeting gRNA control.

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • Single-Cell Cloning: After selection, dilute the cell population and seed into 96-well plates to isolate single clones.

  • Clone Expansion and Validation: Expand the resulting clones and screen for target knockout by Western blot. Sequence the genomic DNA of validated clones to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay: Treat both the validated knockout cell line and the wild-type parental line with a dose-response of Compound X.

  • Analysis: If Compound X still elicits the phenotype in the knockout cells, the effect is definitively off-target.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Compound X with its intended target in intact cells.

Materials:

  • Cells of interest

  • Compound X and vehicle control (e.g., DMSO)

  • PBS and protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein lysis and Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with Compound X or vehicle at the desired concentration for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blotting: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant at each temperature by Western blot.

  • Analysis: A specific ligand, like Compound X, will stabilize its target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.

G cluster_concepts On-Target vs. Off-Target Effects A Compound X B Intended Target (e.g., Kinase A) A->B Binds to D Unintended Off-Target (e.g., Kinase B) A->D Also binds to (promiscuity) C On-Target Phenotype B->C Leads to E Off-Target Phenotype D->E Leads to

Caption: Conceptual diagram of on-target versus off-target effects.

References

  • Vertex AI Search. (2024). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Vertex AI Search. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide.
  • Vertex AI Search. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Vertex AI Search. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Vertex AI Search. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors.
  • ResearchGate. (2025). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • PubMed. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Labcorp. (2025). An in vitro solution to model off-target effects.
  • Vertex AI Search. (2026). Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know.
  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.
  • Benchchem. (2025). Technical Support Center: Troubleshooting S-312-d Off-Target Effects.
  • Ardigen. (2025). From Phenotypic Screening to AI Insight.
  • BLDpharm. (n.d.). N-[4-(Aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems.
  • PubChem. (n.d.). N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide.
  • Targeted Oncology. (2013). On-Target and Off-Target Side Effects.
  • Massive Bio. (2026). Off Target Effect.
  • Virology Research Services. (2017). How to survive a phenotypic antiviral screening.
  • PubChem. (n.d.). 2-Amino-4-(2-methylphenoxy)-2-phenylbutanamide.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • SLAS. (2024). Phenotypic Screening: Why, When and How.
  • Benchchem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Revvity. (n.d.). Phenotypic Screening.
  • Chemchart. (n.d.). N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9).
  • Abyntek. (2022). How to avoid off-target events in crispr experiments.
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Vertex AI Search. (n.d.). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats.

Sources

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation Pathways, and Handling Guide
Executive Summary & Compound Profile

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide (CAS: 1020057-29-7) is a specialized biochemical reagent often utilized as a structural building block in proteomics or as a scaffold in medicinal chemistry (e.g., analog of local anesthetics or kinase inhibitors).[1]

Due to its structural composition—specifically the labile amide bond and the electron-rich aniline moiety —this compound exhibits distinct degradation profiles under environmental stress. This guide provides a mechanistic breakdown of these pathways to assist researchers in troubleshooting purity issues, interpreting LC-MS data, and optimizing storage conditions.

PropertyDetail
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Key Functional Groups Secondary Amide, Primary Aromatic Amine, Aryl Ether
Primary Instability Factors Hydrolysis (pH-dependent), Oxidation (Light/Air sensitive)
Degradation Pathways & Byproducts

The degradation of this molecule is driven by two competing mechanisms: Hydrolytic Cleavage (Pathway A) and Oxidative Deamination/Coupling (Pathway B).

Pathway Visualization

DegradationPathways Parent Parent Compound (MW 284.35) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (Light/O2/Peroxides) Parent->Oxidation AcidByproduct Byproduct A: 2-(2-methylphenoxy)butanoic acid (MW ~194.2) Hydrolysis->AcidByproduct AmineByproduct Byproduct B: 1,4-Phenylenediamine (MW 108.1) Hydrolysis->AmineByproduct Quinone Byproduct C: Benzoquinone diimine species (Colored Impurities) AmineByproduct->Quinone Secondary Oxidation Oxidation->Quinone -2H AzoDimer Byproduct D: Azo Dimer (MW ~566) Oxidation->AzoDimer Dimerization

Figure 1: Mechanistic degradation map showing the bifurcation between hydrolytic cleavage and oxidative instability.

Detailed Mechanistic Analysis
Pathway A: Amide Hydrolysis (The "Silent" Degradation)

The central amide bond connecting the butanamide chain to the aniline ring is susceptible to hydrolysis. This reaction is catalyzed by extremes in pH (acidic or basic buffers) and elevated temperatures.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Byproducts:

    • 2-(2-methylphenoxy)butanoic acid (MW 194.23): This lipophilic acid will retain on reverse-phase columns.

    • p-Phenylenediamine (MW 108.14): A highly polar, water-soluble amine. Note: This byproduct is toxic and highly reactive.

Pathway B: Oxidative Instability (The "Visible" Degradation)

The primary amine on the phenyl ring (aniline derivative) is electron-rich and prone to oxidation by atmospheric oxygen, especially when catalyzed by UV light.

  • Mechanism: Formation of radical cations followed by polymerization or conversion to quinone imines.

  • Visual Indicator: Samples turning yellow, brown, or pink indicate the formation of benzoquinone imines or azo-dimers .

  • Impact: Even trace oxidation (<1%) can cause significant color change, potentially interfering with colorimetric assays (e.g., MTT, absorbance readouts).

Troubleshooting Guide & FAQs
Scenario 1: LC-MS Analysis shows unexpected peaks.

Q: I see peaks at m/z 109 and 195 in my positive ion mode LC-MS. What are they? A: These correspond to the hydrolysis products.

  • m/z 109 [M+H]⁺: Protonated p-phenylenediamine. (Note: This may elute in the solvent front due to high polarity).

  • m/z 195 [M+H]⁺: Protonated 2-(2-methylphenoxy)butanoic acid.

  • Action: Check the pH of your mobile phase. Avoid storing the compound in aqueous buffers for >24 hours.

Scenario 2: Sample Discoloration.

Q: My DMSO stock solution turned from clear to amber after 1 week at room temperature. Is it still usable? A: The color change indicates oxidative degradation of the aniline moiety (Pathway B).

  • Assessment: If the color change is slight, the purity might still be >95%, as chromophores have high extinction coefficients.

  • Action: Run an HPLC to quantify the parent peak. If purity is <90%, discard.

  • Prevention: Store future stocks in amber vials, purged with Argon/Nitrogen, at -20°C.

Scenario 3: Solubility Issues.

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). A: The molecule is moderately lipophilic (cLogP ~2.5-3.0).

  • Cause: Rapid change in polarity causes "crashing out."

  • Action:

    • Lower the final concentration.

    • Include a co-solvent or surfactant (e.g., 0.1% Tween-20 or cyclodextrin) in the buffer.

    • Ensure the DMSO concentration in the final buffer is <0.5% (if cells are involved) or higher (1-5%) for cell-free assays.

Experimental Protocols
Protocol A: Stability Validation (Stress Test)

Use this protocol to determine the "shelf-life" of your specific experimental preparation.

  • Preparation: Prepare a 1 mM solution in your assay buffer (e.g., PBS + 1% DMSO).

  • Incubation: Aliquot into three amber vials.

    • Vial A: Control (Freeze immediately at -80°C).

    • Vial B: Room Temperature (Dark, 24h).

    • Vial C: 37°C (24h).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    
    
  • Pass Criteria: If % Remaining < 95%, fresh preparation is required immediately before use.

Protocol B: Proper Storage
  • Solid State: Store at -20°C, desiccated, protected from light. Stability: >2 years.

  • Stock Solution (DMSO): Store at -20°C or -80°C. Stability: ~3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis mechanisms).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Comprehensive guide on metabolic and chemical hydrolysis of amides).

  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: Aniline derivatives and their oxidative bioactivation." Chemical Research in Toxicology, 18(2), 277-290. (Mechanisms of aniline oxidation and toxicity).

  • PubChem. "Compound Summary: N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide." National Library of Medicine. (Chemical structure and physical property verification).

Sources

Validation & Comparative

A Researcher's Guide to Elucidating the Cellular Impact of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide via Comparative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and cellular biology, the characterization of novel small molecules is a critical endeavor. N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide represents one such compound with potential biological activity, yet its mechanism of action and cellular targets remain to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular impact of this compound through a robust comparative proteomics analysis. By leveraging established quantitative mass spectrometry techniques, we can map the global proteomic changes induced by N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, offering insights into its potential therapeutic applications and off-target effects.

This guide is structured to provide not just a set of protocols, but a logical and scientifically-grounded approach to experimental design and data interpretation. We will explore the rationale behind choosing appropriate comparative compounds and quantitative proteomics strategies, present detailed step-by-step methodologies, and discuss the interpretation of hypothetical, yet plausible, experimental data.

The Challenge: Characterizing a Novel Bioactive Compound

The primary challenge in studying a novel compound like N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is the absence of a known mechanism of action. To address this, a comparative approach is essential. By comparing its effects on the cellular proteome to that of well-characterized compounds, we can infer its potential biological functions. For the purpose of this guide, we will compare N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide (termed "Compound X" for brevity) with two hypothetical alternative compounds:

  • Alternative A: A known inhibitor of the PI3K/Akt signaling pathway.

  • Alternative B: A compound with established anti-inflammatory properties, known to modulate the NF-κB signaling pathway.

This comparative framework will allow us to contextualize the proteomic changes induced by Compound X and formulate hypotheses about its mode of action.

Choosing the Right Tool: A Comparison of Quantitative Proteomics Strategies

Several powerful techniques are available for quantitative proteomics, each with its own advantages and considerations. The choice of method will depend on the specific experimental goals, available resources, and the biological system under investigation.[1]

Technique Principle Advantages Disadvantages
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) Metabolic labeling of proteins with "heavy" and "light" amino acids.[2][3]High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[2]Limited to cell lines that can be metabolically labeled; can be expensive.[4]
TMT (Tandem Mass Tagging) Chemical labeling of peptides with isobaric tags.High multiplexing capacity (up to 18 samples simultaneously), increasing throughput.[5][6]Can suffer from ratio compression, potentially underestimating large fold changes.
Label-Free Quantification (LFQ) Compares the signal intensities of peptides across different runs.[7][8][9]Cost-effective and applicable to a wide range of sample types, including tissues and clinical samples.[8]Requires high instrument stability and sophisticated data analysis to correct for run-to-run variation.[10]

For this guide, we will detail a workflow based on Tandem Mass Tagging (TMT) due to its high-throughput capabilities, which are ideal for comparing multiple treatment conditions (Compound X, Alternative A, Alternative B, and a vehicle control) in a single experiment.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining high-quality, reproducible proteomics data. The following workflow outlines the key steps for a comparative proteomics analysis using TMT labeling.

TMT_Workflow cluster_sample_prep Sample Preparation cluster_tmt_labeling TMT Labeling & Cleanup cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Lysis Lysis Treatment->Lysis Protein Quantification Protein Quantification Lysis->Protein Quantification Digestion Digestion Protein Quantification->Digestion TMT Labeling TMT Labeling Digestion->TMT Labeling Sample Pooling Sample Pooling TMT Labeling->Sample Pooling Desalting Desalting Sample Pooling->Desalting Fractionation Fractionation Desalting->Fractionation LC-MS/MS LC-MS/MS Fractionation->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Protein Identification & Quantification Protein Identification & Quantification Database Search->Protein Identification & Quantification Bioinformatics Analysis Bioinformatics Analysis Protein Identification & Quantification->Bioinformatics Analysis

Figure 1: TMT-based comparative proteomics workflow.

Detailed Experimental Protocol

1. Cell Culture and Treatment

  • Culture a suitable human cell line (e.g., A549, HeLa) to 70-80% confluency.

  • Treat cells with Compound X (e.g., 10 µM), Alternative A (e.g., 10 µM), Alternative B (e.g., 10 µM), or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Perform each treatment in biological triplicate.

2. Protein Extraction and Digestion [11][12]

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Take 100 µg of protein from each sample for digestion.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).[13]

  • Digest proteins into peptides overnight at 37°C using trypsin.[13][14]

3. TMT Labeling and Sample Pooling [15][16][17]

  • Label the digested peptides from each sample with a unique TMTpro 18-plex reagent according to the manufacturer's protocol.[18]

  • Quench the labeling reaction with hydroxylamine.[18]

  • Combine equal amounts of the labeled peptide samples into a single tube.

4. Peptide Desalting and Fractionation

  • Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities.[13]

  • To increase proteome coverage, fractionate the desalted peptides using high-pH reversed-phase liquid chromatography.[6]

5. LC-MS/MS Analysis [19][20][21]

  • Analyze each peptide fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select the most abundant precursor ions for fragmentation.[6]

6. Data Analysis and Bioinformatics [22][23][24][25][26]

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment groups.

  • Conduct functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes and pathways affected by each compound.[25]

Interpreting the Proteomic Data: A Hypothetical Case Study

Following the experimental workflow, we would obtain a list of quantified proteins and their relative abundance changes in response to each treatment. The table below presents a selection of hypothetical, yet plausible, results.

Protein Gene Function Fold Change (Compound X vs. Control) Fold Change (Alternative A vs. Control) Fold Change (Alternative B vs. Control)
AKT1 AKT1Serine/threonine-protein kinase-2.5-3.0-1.1
GSK3B GSK3BGlycogen synthase kinase-3 beta-2.1-2.5-1.2
mTOR MTORSerine/threonine-protein kinase-1.8-2.2-1.0
NFKB1 NFKB1Nuclear factor NF-kappa-B p105 subunit-3.2-1.3-3.5
RELA RELATranscription factor p65-2.8-1.1-3.1
IKBKB IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta-2.5-1.2-2.8
HSP90AA1 HSP90AA1Heat shock protein HSP 90-alpha+2.0+1.2+1.1
HSPA5 HSPA5Heat shock 70kDa protein 5+1.8+1.0+1.3
Analysis and Discussion

The hypothetical data suggests that Compound X has a significant impact on proteins involved in both the PI3K/Akt and NF-κB signaling pathways.

  • Overlap with Alternative A (PI3K/Akt Inhibitor): The downregulation of AKT1, GSK3B, and mTOR by Compound X is similar to the effect of Alternative A, suggesting that Compound X may also inhibit the PI3K/Akt pathway.

  • Overlap with Alternative B (NF-κB Modulator): The strong downregulation of NFKB1, RELA, and IKBKB by Compound X mirrors the effect of Alternative B, indicating a potential anti-inflammatory role through modulation of the NF-κB pathway.

  • Unique Effects of Compound X: The upregulation of heat shock proteins (HSP90AA1, HSPA5) is more pronounced with Compound X treatment. This could indicate an off-target effect related to cellular stress or protein folding.

Signaling_Pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular Response Cellular Response mTOR->Cellular Response regulates proliferation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cellular Response regulates inflammation Compound X Compound X Compound X->Akt inhibits Compound X->IKK inhibits

Figure 2: Potential signaling pathways affected by Compound X.

Conclusion and Future Directions

This comparative proteomics guide provides a robust framework for the initial characterization of novel compounds like N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide. The hypothetical data illustrates how this approach can generate valuable hypotheses about a compound's mechanism of action by comparing its proteomic signature to that of known bioactive molecules.

The next steps in the characterization of Compound X would involve validating the proteomics findings with orthogonal methods such as Western blotting for key proteins of interest. Further investigation into the observed upregulation of heat shock proteins could uncover novel aspects of the compound's cellular effects. Ultimately, this integrated approach of comparative proteomics and targeted validation is essential for advancing our understanding of new chemical entities and their potential as therapeutic agents.

References

  • (2026, February 11). Proteomics Data Analysis and Bioinformatics: Tools, Pipelines, and Best Practices.
  • (n.d.). How to Perform Label-Free Quantitative Proteomics Analysis Using Mass Spectrometry?.
  • CD Genomics. (n.d.). A Guide to Proteomics Databases and Bioinformatics in Proteomics Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Retrieved from [Link]

  • PMC. (n.d.). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. Retrieved from [Link]

  • The Pan Lab. (n.d.). How to prepare TMT-labeled proteomics samples. Retrieved from [Link]

  • PubMed. (n.d.). A Robust Protocol for Protein Extraction and Digestion. Retrieved from [Link]

  • MetwareBio. (n.d.). Comprehensive Guide to Basic Bioinformatics Analysis in Proteomics. Retrieved from [Link]

  • PMC. (n.d.). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Comparison of Proteomes Using SILAC. Retrieved from [Link]

  • PubMed. (n.d.). Bioinformatic analysis of proteomics data. Retrieved from [Link]

  • (n.d.). The Evolving Landscape of LC-MS/MS in Proteomics.
  • PMC. (2020, June 8). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Retrieved from [Link]

  • Technology Networks. (2025, December 19). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). TMT Peptide Labeling. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, March 15). LC-MS in Proteomics and Biomarker Discovery.
  • PMC. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • Slideshare. (n.d.). LC-MS in bioactivity screening and proteomics. Retrieved from [Link]

  • MetwareBio. (n.d.). Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. Retrieved from [Link]

  • (n.d.).
  • (2024, July 23).
  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • PMC. (n.d.). Tools for Label-free Peptide Quantification. Retrieved from [Link]

  • (n.d.). 02-preparing-whole-cell-protein-extracts-for-lc-ms-analysis.doc.
  • Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Label-free quantification. Retrieved from [Link]

  • Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Treat this compound as a High-Hazard Toxic Organic.

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is a specialized research intermediate containing an aniline moiety and a phenoxy ether linkage .[1] Due to the lack of extensive toxicological data for this specific CAS entry, the Precautionary Principle applies: assume it possesses the high toxicity profile of its structural analogs (e.g., 4-aminobiphenyl, phenoxy herbicides).

🛑 Critical "Do Not" List
  • DO NOT dispose of down the drain (Sanitary Sewer).[2]

  • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the reactive aniline group.

  • DO NOT dispose of in regular trash (Municipal Solid Waste).

  • DO NOT allow release into the environment; it is likely persistent and toxic to aquatic life.[2]

Part 2: Hazard Profiling & Waste Characterization[1]

To ensure scientific integrity, we categorize this waste based on Structure-Activity Relationships (SAR) . This method validates the disposal route even in the absence of a specific Safety Data Sheet (SDS).

Molecular Hazard Analysis
Functional GroupAssociated RiskDisposal Implication
4-Aminophenyl (Aniline derivative) Acute toxicity, potential carcinogenicity, skin sensitization, methemoglobinemia.[1]Requires high-temperature incineration to ensure complete destruction of the aromatic amine.[1]
Phenoxy Ether Environmental persistence; toxic to aquatic organisms.[2][3]Strict "Zero Discharge" policy; must be collected as hazardous chemical waste.
Amide Linkage Generally stable, but hydrolysis can release the toxic aniline component.Avoid acidic waste streams that could cleave the amide bond before incineration.
Waste Classification (RCRA/EPA Context)

While this specific compound may not be explicitly listed on the EPA P-List or U-List , it must be characterized under 40 CFR § 262.11 (Hazardous Waste Determination) :

  • Characteristic: Likely Toxic (if TCLP were performed) and potentially Eco-toxic .

  • Waste Code Assignment (Best Practice):

    • If pure/unused: Manage as Toxic Waste (Non-RCRA Regulated or State-Regulated) depending on local laws.

    • If in solvent: Assign codes based on the solvent (e.g., F003 for acetone, D001 for ignitable).

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Complete thermal destruction via licensed hazardous waste incinerator.

  • Containment: Transfer the solid substance into a wide-mouth HDPE or amber glass jar .

    • Why? Amber glass prevents UV degradation; HDPE is resistant to organic solids.

  • Labeling: Affix a hazardous waste label.

    • Must Include: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," and "Solid."

  • Segregation: Place the jar into a secondary containment bin designated for "Toxic Organics."

    • Critical: Keep separate from oxidizers to prevent exothermic reaction with the amine group.

  • Disposal Path: Hand off to your facility's EHS team for shipment to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Objective: Segregation based on solvent compatibility.

  • Identify the Solvent:

    • Halogenated (Dichloromethane, Chloroform): Use "Halogenated Waste" carboy.

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use "Non-Halogenated Organic" carboy.

  • Concentration Check: If the concentration of the compound is >5%, consider precipitating it out to dispose of as solid waste (Protocol A) to reduce the volume of high-hazard liquid waste.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8).

    • Why? Acidic conditions can hydrolyze the amide, releasing free 4-aminoaniline, which is significantly more volatile and toxic.

Protocol C: Spill Cleanup (Immediate Response)

Objective: Containment without generating dust.[2][3][4]

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a N95 or P100 respirator (dust protection).

  • Wet Method: Do not dry sweep. Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with a compatible solvent (e.g., ethanol).

    • Mechanism:[1][5] Wetting prevents the generation of toxic dust aerosols.

  • Collection: Scoop the slurry into a hazardous waste container.

  • Decontamination: Wipe the surface with a mild detergent and water; collect all wipes as hazardous waste.

Part 4: Visualized Workflows

Diagram 1: Waste Stream Decision Logic

This logic gate ensures the material is routed to the correct destruction method, minimizing cross-contamination risks.

WasteDisposalLogic Start Waste: N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE/Amber Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalo HaloPack Carboy: Halogenated Waste Code: F002/D019 Halo->HaloPack NonHaloPack Carboy: Organic Solvents Code: F003/D001 NonHalo->NonHaloPack Incineration DESTINATION: High-Temp Incineration (TSDF) SolidPack->Incineration Direct Burn HaloPack->Incineration Blended Fuel NonHaloPack->Incineration Fuel Recovery

Caption: Decision tree for segregating solid vs. liquid waste streams to ensure regulatory compliance and optimal destruction efficiency.

Diagram 2: Chemical Hazard & Reactivity Map

Understanding the molecule's weak points helps prevent accidental exposure or reaction during disposal.

HazardMap Molecule N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide Aniline 4-Aminophenyl Group Molecule->Aniline Amide Amide Linkage Molecule->Amide Ether Phenoxy Ether Molecule->Ether Risk1 Risk: Skin Sensitization & Methemoglobinemia Aniline->Risk1 Risk2 Risk: Hydrolysis in Acid Releases Toxic Amine Amide->Risk2 Risk3 Risk: Aquatic Toxicity (Long-term) Ether->Risk3 Action1 PPE: Double Gloves Avoid Oxidizers Risk1->Action1 Action2 Keep pH Neutral (6-8) Risk2->Action2 Action3 Zero Drain Discharge Risk3->Action3

Caption: Structural hazard mapping identifying specific risks associated with functional groups and the corresponding safety actions.

Part 5: References & Regulatory Grounding[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Toxic and Hazardous Substances: Aniline (1910.1000 Table Z-1). [Link][1]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. [Link](General reference for SAR-based toxicity assessment).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.